2-(4-甲基苄基)丁二酸

描述

科学研究应用

生物合成和代谢工程

2-(4-甲基苄基)丁二酸可以从丁二酸衍生而来,丁二酸是三羧酸循环 (TCA) 中的关键中间体。丁二酸的生物合成一直备受关注,因为它作为一种平台化学品,可以用于生产高价值衍生物。 代谢工程策略已被开发用于优化丁二酸的生产,包括重定向碳通量、平衡 NADH/NAD+ 比率以及优化 CO2 补充 。这些方法可以适用于 2-(4-甲基苄基)丁二酸的合成。

农业应用

研究探索了丁二酸衍生物在农业中的应用。 例如,丁二酸已被用于生产用于农业薄膜的生物降解聚合物 。通过扩展,2-(4-甲基苄基)丁二酸可以潜在地用于开发新的材料或添加剂,以增强作物保护或土壤健康。

绿色溶剂开发

对环保溶剂的推动导致了对生物基有机酸如丁二酸的探索。 其衍生物,包括 2-(4-甲基苄基)丁二酸,可以作为绿色溶剂或其组分,为传统的石油化工溶剂提供可持续的替代品 。

制药行业

丁二酸及其衍生物用作药物中间体。 2-(4-甲基苄基)丁二酸的独特结构可能在新型化合物的合成或作为药物开发的构建块方面具有价值 。

生物降解塑料

生物降解塑料的生产是丁二酸的重要应用。 其衍生物,例如 2-(4-甲基苄基)丁二酸,可用于合成聚丁二酸丁二醇酯 (PBS),一种生物降解的聚酯,从而有助于可持续材料的开发 。

化学转化和催化

丁二酸衍生物用于各种化学转化。 2-(4-甲基苄基)丁二酸的结构特性可能使其适合用作工业化学品合成中的催化剂或反应物,从而可能导致更高效的工艺或新的反应路径 。

安全和危害

The safety data sheet for 4-Methylbenzyl alcohol, a related compound, suggests that it causes serious eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

未来方向

作用机制

Target of Action

It is structurally related to succinic acid , which is an essential component of the Krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

Succinic acid, for instance, is involved in the Krebs cycle, where it donates electrons for the production of fumaric acid and FADH2 .

Biochemical Pathways

2-(4-Methylbenzyl)succinic acid likely affects the same biochemical pathways as succinic acid due to their structural similarity. Succinic acid is a key component of the Krebs cycle, a crucial biochemical pathway for energy production in cells . The Krebs cycle is responsible for the conversion of carbohydrates, proteins, and fats into carbon dioxide, water, and energy .

Pharmacokinetics

A study on the pharmacokinetics of succinic acid in mice found that after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of succinic acid were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral succinic acid was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .

Result of Action

Succinic acid has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature . Succinate supplements have also been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism .

生化分析

Biochemical Properties

2-(4-Methylbenzyl)succinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is succinate dehydrogenase, which is part of the tricarboxylic acid cycle. This enzyme catalyzes the oxidation of succinate to fumarate, and the presence of 2-(4-Methylbenzyl)succinic acid can influence this reaction by acting as a competitive inhibitor. Additionally, this compound can interact with other dehydrogenases and oxidoreductases, affecting their activity and altering metabolic fluxes within the cell .

Cellular Effects

2-(4-Methylbenzyl)succinic acid has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation. This compound can also impact cell signaling pathways by interacting with receptors and enzymes involved in signal transduction, leading to changes in cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylbenzyl)succinic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as succinate dehydrogenase, inhibiting their activity. This inhibition can lead to an accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance within the cell. Additionally, 2-(4-Methylbenzyl)succinic acid can modulate gene expression by influencing transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in energy metabolism and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylbenzyl)succinic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes. Long-term exposure to 2-(4-Methylbenzyl)succinic acid in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-(4-Methylbenzyl)succinic acid vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic effects, leading to cellular stress, oxidative damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above this range lead to adverse effects .

Metabolic Pathways

2-(4-Methylbenzyl)succinic acid is involved in several metabolic pathways, including the tricarboxylic acid cycle and the succinate-fumarate pathway. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and vice versa. This compound can also affect the levels of other metabolites, such as malate and oxaloacetate, by altering the flux through these pathways .

Transport and Distribution

Within cells and tissues, 2-(4-Methylbenzyl)succinic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize its structure. Once inside the cell, it can localize to different cellular compartments, including the mitochondria, where it exerts its effects on metabolic pathways. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-(4-Methylbenzyl)succinic acid is primarily within the mitochondria, where it interacts with enzymes involved in the tricarboxylic acid cycle. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments. The activity and function of 2-(4-Methylbenzyl)succinic acid can be influenced by its localization, as it can interact with mitochondrial enzymes and affect energy metabolism and cellular respiration .

属性

IUPAC Name |

2-[(4-methylphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJMHNWUUTCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863743 | |

| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-21-5 | |

| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDT22B64Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

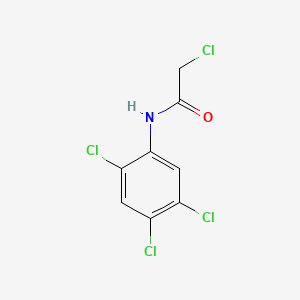

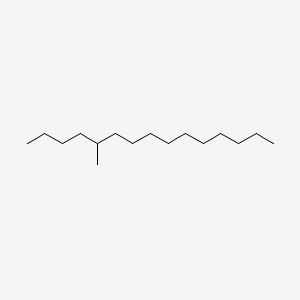

Synthesis routes and methods

Procedure details

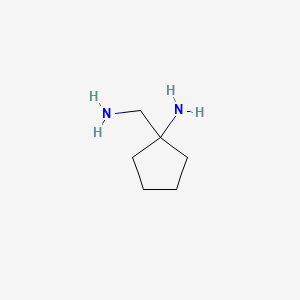

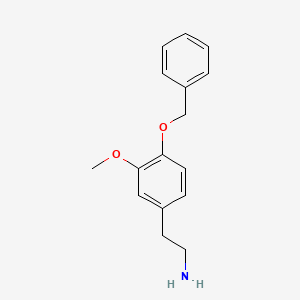

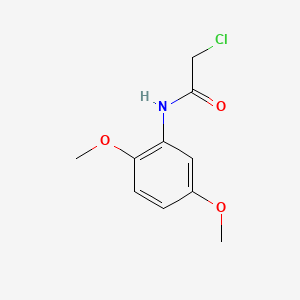

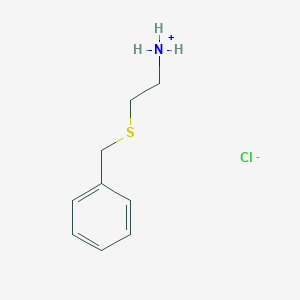

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

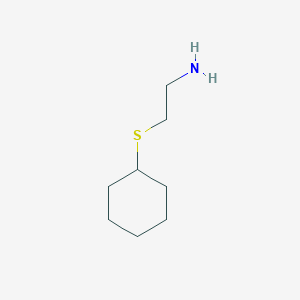

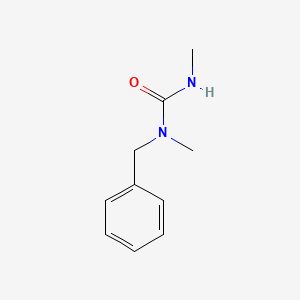

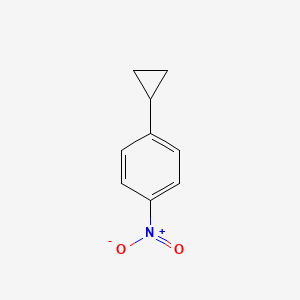

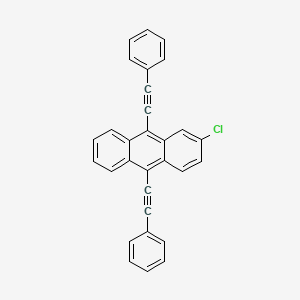

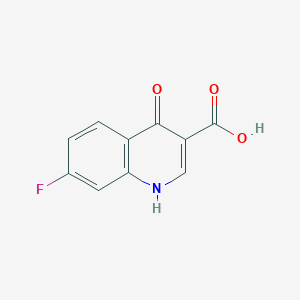

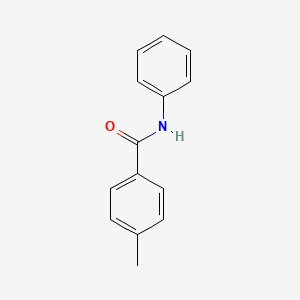

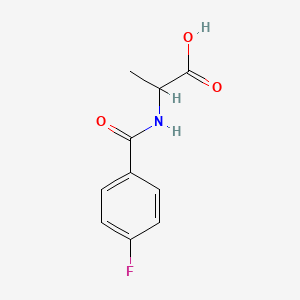

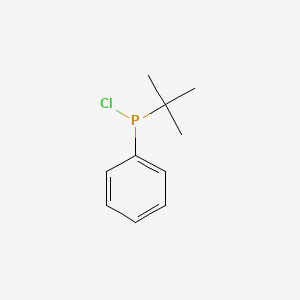

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。